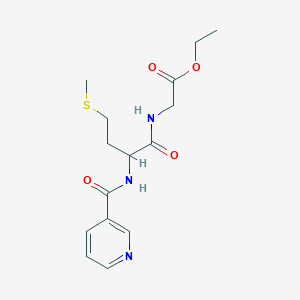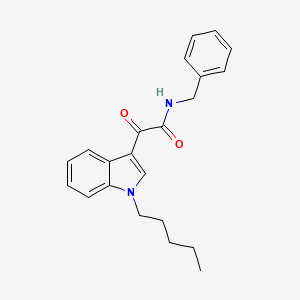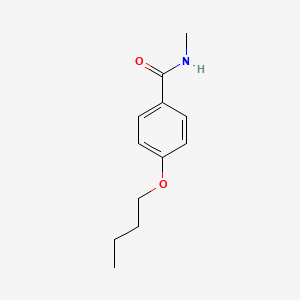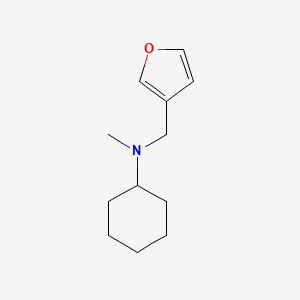![molecular formula C14H21NO2 B4995351 Ethyl 2-[ethyl(1-phenylethyl)amino]acetate](/img/structure/B4995351.png)
Ethyl 2-[ethyl(1-phenylethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is an organic compound with diverse applications in scientific research. It is known for its unique structure, which includes an ethyl group, a phenylethyl group, and an amino acetate moiety. This compound is used in various fields such as drug synthesis, organic chemistry, and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[ethyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-ethyl-1-phenylethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[ethyl(1-phenylethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is widely used in scientific research due to its versatile nature. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Pharmaceutical Studies: It is employed in the formulation and testing of new drugs.
Mecanismo De Acción
The mechanism by which Ethyl 2-[ethyl(1-phenylethyl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-[ethyl(1-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(11-14(16)17-5-2)12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZIUOGTQUPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4995270.png)

![4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[(4-sulfamoylphenyl)methyl]thiourea](/img/structure/B4995300.png)
![1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B4995304.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)





![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)
